molecular formula C22H16Cl2N2O2 B4920782 N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide

Cat. No.: B4920782
M. Wt: 411.3 g/mol
InChI Key: QLJLRXIQLXOGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide typically involves multiple steps:

  • Formation of the Benzoxazole Core: : The initial step involves the synthesis of the benzoxazole core. This can be achieved by reacting 5,7-dichloro-2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions. Common reagents include polyphosphoric acid or phosphorus oxychloride.

  • Substitution Reactions: : The next step involves introducing the 2-methylphenyl group. This can be done through a Friedel-Crafts acylation reaction using 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Acetamide Formation: : Finally, the phenylacetamide group is introduced by reacting the intermediate with phenylacetyl chloride under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the benzoxazole ring or the phenylacetamide group. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

  • Substitution: : The compound can participate in electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are examples of electrophilic substitutions, while nucleophilic substitutions can occur at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid for halogenation; concentrated nitric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen, nitro, or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its benzoxazole core is a versatile scaffold for creating derivatives with diverse chemical properties.

Biology

Biologically, benzoxazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar bioactivities, potentially serving as a lead compound in drug discovery.

Medicine

In medicinal chemistry, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide may be investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for developing new pharmaceuticals.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzoxazole ring can intercalate with DNA, potentially inhibiting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-2-hydrazino-1,3-benzoxazole: Shares the benzoxazole core and chlorine substitutions.

    2-Phenylbenzoxazole: Similar structure but lacks the dichloro and methyl substitutions.

    N-Phenylacetamide: Contains the phenylacetamide group but lacks the benzoxazole core.

Uniqueness

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide is unique due to its specific combination of functional groups. The dichloro substitutions on the benzoxazole ring and the phenylacetamide group confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O2/c1-13-7-8-15(22-26-19-12-16(23)11-17(24)21(19)28-22)10-18(13)25-20(27)9-14-5-3-2-4-6-14/h2-8,10-12H,9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJLRXIQLXOGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.